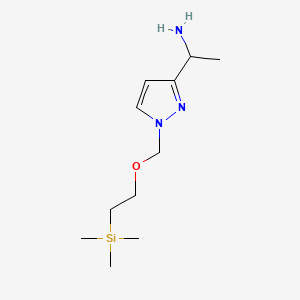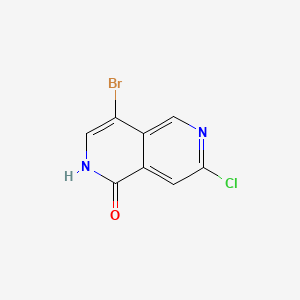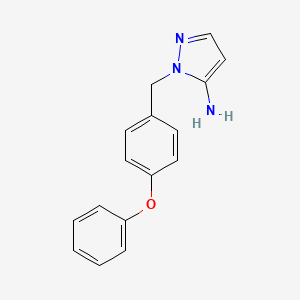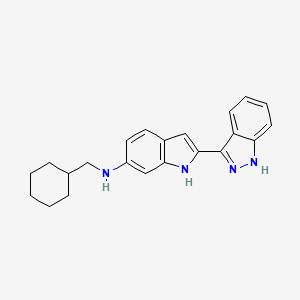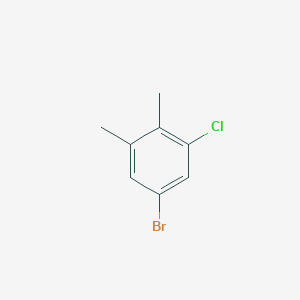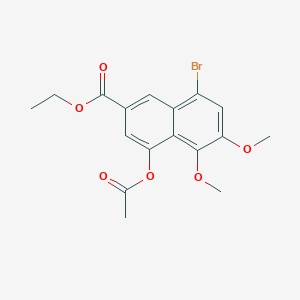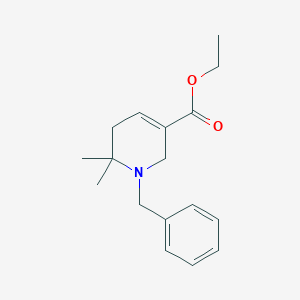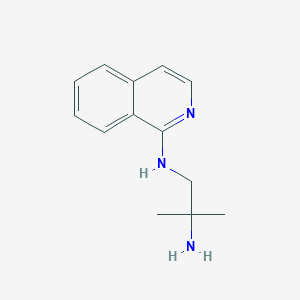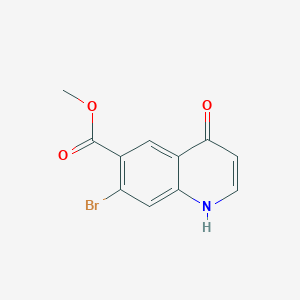![molecular formula C7H10BrN3 B13927367 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
科学的研究の応用
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine ring system play crucial roles in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrimidine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]thiazine
- 2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]oxazine
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both a bromine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
2-bromo-4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4-5,9H,2-3H2,1H3 |
InChIキー |
UVCFDENIQJSKHK-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=NN2CCN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)

